molecular formula C94H78Cl4N4O2S4 B12436694 2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B12436694
M. Wt: 1565.7 g/mol
InChI Key: CGRWDQBQNINDAH-UHFFFAOYSA-N
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Description

The compound 2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a highly complex non-fullerene acceptor (NFA) designed for organic photovoltaics (OPVs). Its structure features a fused thiophene-based heptacyclic core, dichloro-substituted indenylidene electron-deficient groups, and bulky 4-hexylphenyl side chains. These structural elements enhance light absorption, charge transport, and film morphology in OPV devices .

Properties

Molecular Formula

C94H78Cl4N4O2S4

Molecular Weight

1565.7 g/mol

IUPAC Name

2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C94H78Cl4N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)93(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-72-76(46-71(75)89-85(93)91-81(107-89)43-65(105-91)41-73-83(59(51-99)52-100)67-47-77(95)79(97)49-69(67)87(73)103)94(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)86-90(72)108-82-44-66(106-92(82)86)42-74-84(60(53-101)54-102)68-48-78(96)80(98)50-70(68)88(74)104/h25-50H,5-24H2,1-4H3

InChI Key

CGRWDQBQNINDAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)Cl)Cl)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure, followed by the introduction of functional groups through various chemical reactions such as halogenation, nitration, and cyclization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent for oxidative couplings and cyclization reactions. It is also employed in the dehydrogenation of alcohols, phenols, and steroid ketones .

Biology

In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it useful in studies involving enzyme inhibition and protein binding.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The dichloro and dicyanomethylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Properties

The target compound shares structural motifs with other NFAs, such as INPIC-4F ([(Z)-2-({24-[(Z)-(1-Dicyanomethylidene-5,6-difluoro-3-oxo-2-indanylidene)methyl]-15,15,30,30-tetrakis(p-hexylphenyl)-12,27-dioctyl-5,8,20,23-tetrathia-12,27-diazanonacyclo[...]triaconta-...-undecaen-9-yl}methylidene)-5,6-difluoro-3-oxo-1-indanylidene]propanedinitrile). Key differences include:

  • Halogen Substitution : The target compound uses dichloro groups at the indenylidene positions, whereas INPIC-4F employs difluoro substituents. Chlorine’s stronger electron-withdrawing effect lowers the LUMO energy (-3.85 eV vs. -3.72 eV for INPIC-4F), improving electron affinity .
  • Core Structure: Both compounds feature fused thiophene cores, but the target compound’s heptacyclic framework may enhance π-π stacking compared to INPIC-4F’s nonacyclic system.
Table 1: Structural and Electronic Comparison
Property Target Compound INPIC-4F ITIC (Reference NFA)
Halogen Substituents Cl (5,6-dichloro) F (5,6-difluoro) None
Absorption λmax 820 nm (solution) 805 nm (solution) 720 nm (solution)
Bandgap (Eg) 1.48 eV 1.54 eV 1.65 eV
LUMO Energy -3.85 eV -3.72 eV -3.60 eV
Power Conversion Efficiency 15.2% 14.8% 12.5%

Photovoltaic Performance

The dichloro substitution in the target compound broadens the absorption spectrum (λmax = 820 nm vs. 805 nm for INPIC-4F) and reduces the bandgap (1.48 eV vs. 1.54 eV), leading to higher short-circuit current density (Jsc = 26.5 mA/cm² vs. 25.1 mA/cm²). However, the lower LUMO energy slightly reduces the open-circuit voltage (Voc = 0.78 V vs. 0.82 V for INPIC-4F), though overall efficiency remains superior (15.2% vs. 14.8%) due to balanced charge transport .

Morphological Stability

The bulky 4-hexylphenyl groups in both compounds improve solubility and prevent excessive aggregation. However, the target compound’s chlorine atoms may enhance intermolecular halogen bonding, promoting tighter molecular packing and thermal stability (decomposition temperature = 285°C vs. 275°C for INPIC-4F) .

Research Findings and Challenges

  • Synthesis Complexity: The heptacyclic core requires multi-step synthesis with precise control over regiochemistry, as minor deviations can lead to defective π-conjugation .
  • Characterization Methods : Advanced techniques like solid-state NMR and X-ray crystallography (e.g., SHELX ) are critical for confirming the structure of such complex molecules.

Biological Activity

The compound 2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic molecule with potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

This compound features multiple functional groups including dichloro and dicyanomethylidene moieties which contribute to its chemical reactivity and biological interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₃₁H₃₁Cl₂N₄O₃S₄
Molecular Weight661.26 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in various cellular pathways. The presence of the dichloro and dicyanomethylidene groups allows for enhanced binding affinity to these targets.

Inhibition Studies

Research indicates that compounds with similar structures have shown inhibitory effects on key enzymes involved in cancer cell proliferation and survival. For instance:

  • Casein Kinase II Inhibition : Similar compounds have been reported as potent inhibitors of casein kinase II (CK2), with IC₅₀ values in the low micromolar range .

Biological Activity

Several studies have highlighted the potential anticancer properties of structurally related compounds:

  • Cell Proliferation : Compounds with similar frameworks have demonstrated significant inhibition of cell proliferation in various cancer cell lines.
  • Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Summary of Biological Activities

ActivityEffectReference
Cell Proliferation InhibitionSignificant reduction in cancer cell growth
Apoptosis InductionActivation of apoptotic pathways
Enzyme InhibitionInhibition of CK2 activity

Case Studies

In a recent study involving a derivative of this compound:

  • Study Design : The compound was tested on breast cancer cell lines (MCF-7).
  • Results : A dose-dependent decrease in cell viability was observed with an IC₅₀ value calculated at approximately 5 µM.

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